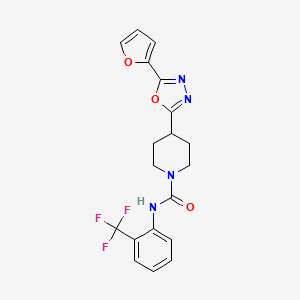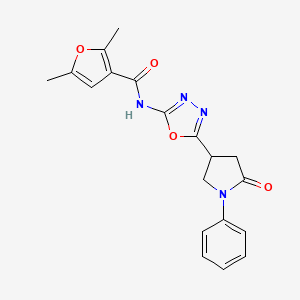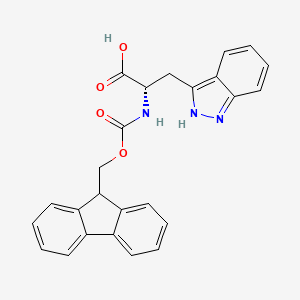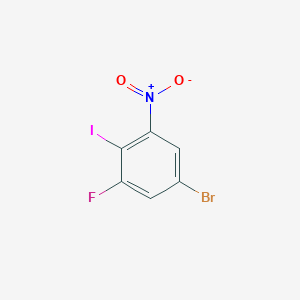![molecular formula C15H18ClNOS B2897271 N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide CAS No. 2305385-20-8](/img/structure/B2897271.png)
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide, also known as CPSC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPSC belongs to the class of compounds known as cannabinoids, which are known to have a wide range of physiological and biochemical effects on the human body. In
Mecanismo De Acción
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide acts on the endocannabinoid system by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of various signaling pathways that regulate neurotransmitter release, inflammation, and cell survival. N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has also been shown to modulate the activity of various ion channels and transporters, which can have a significant impact on cellular function.
Biochemical and Physiological Effects:
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects on the body. Some of the most notable effects include the reduction of inflammation, the modulation of pain perception, and the regulation of appetite and metabolism. N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has also been shown to have a positive effect on neuronal cell survival and differentiation, which could have significant implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal compound for studying the endocannabinoid system and its role in various physiological processes. However, N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide can be difficult to synthesize and purify, which can limit its availability for research purposes.
Direcciones Futuras
There are many potential future directions for research on N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide. One area of interest is the development of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide-based therapies for the treatment of various neurological disorders. Another area of research is the study of the long-term effects of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide on the endocannabinoid system and its potential impact on overall health and well-being. Additionally, there is a need for further research on the synthesis and purification of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide to improve its availability for laboratory experiments. Overall, N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide is a promising compound that has the potential to make significant contributions to the field of medicine and scientific research.
Métodos De Síntesis
The synthesis of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide involves the reaction of 4-chlorobenzyl chloride with cyclohexylmagnesium bromide to produce 4-(4-chlorophenyl)cyclohexanol. This compound is then reacted with thionyl chloride and sodium sulfide to produce 4-(4-chlorophenylsulfanyl)cyclohexanone. Finally, the propenamide group is added to the compound through the reaction with prop-2-enamide. The overall synthesis method of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide is a multi-step process that requires careful attention to detail and proper laboratory techniques.
Aplicaciones Científicas De Investigación
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has been studied extensively for its potential applications in the field of medicine. One of the most promising areas of research is the use of N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide as a potential treatment for various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide has a positive effect on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)sulfanylcyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNOS/c1-2-15(18)17-12-5-9-14(10-6-12)19-13-7-3-11(16)4-8-13/h2-4,7-8,12,14H,1,5-6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYBDMLHVGUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)
![methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2897193.png)
![3,8-Dinitrobenzo[c]chromen-6-one](/img/structure/B2897196.png)
![2,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2897198.png)
![Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2897199.png)

![5-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2897201.png)


![benzo[d][1,3]dioxol-5-yl(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2897206.png)
![3-(2-methoxyethyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2897207.png)


![Ethyl 5-(furan-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2897211.png)